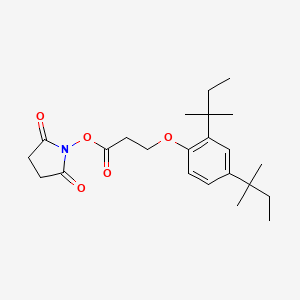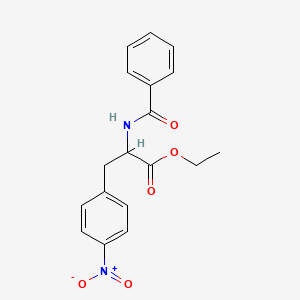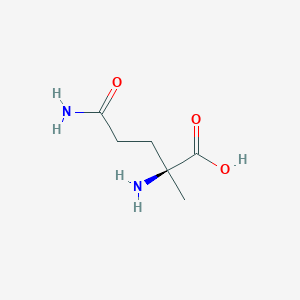
2-methyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-glutamine can be achieved through various chemical and enzymatic methods. One common approach involves the methylation of L-glutamine at the amide nitrogen. This can be done using methylamine in the presence of a catalyst such as γ-glutamyltranspeptidase . Another method involves the esterification of L-glutamic acid followed by amination and deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, condensation, and amination, followed by purification to obtain the desired product with high purity . Enzymatic methods are also being explored for their potential to provide more environmentally friendly and cost-effective production routes .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
2-methyl-L-glutamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-methyl-L-glutamine involves its participation in various metabolic pathways. It is converted to 2-methylglutamate, which can then enter the glutamate-glutamine cycle. This cycle is crucial for maintaining the balance of excitatory and inhibitory neurotransmission in the brain . Additionally, this compound may exert its effects by modulating the activity of enzymes involved in nitrogen metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-glutamine: A proteinogenic amino acid involved in various metabolic processes.
L-glutamic acid: Another proteinogenic amino acid that serves as a precursor for the synthesis of L-glutamine.
γ-Glutamylmethylamide: An amino acid analog similar to 2-methyl-L-glutamine, found in plant and fungal species.
Uniqueness
This compound is unique due to its methyl substitution at position 2, which imparts distinct chemical and biological properties. This modification can affect its reactivity and interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m0/s1 |
Clé InChI |
YLTNWAQTQJRBKR-LURJTMIESA-N |
SMILES isomérique |
C[C@](CCC(=O)N)(C(=O)O)N |
SMILES canonique |
CC(CCC(=O)N)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
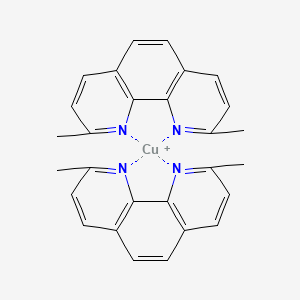
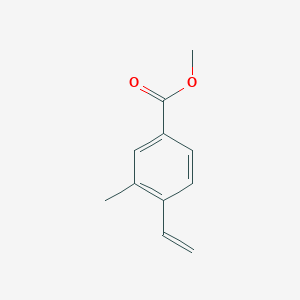

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
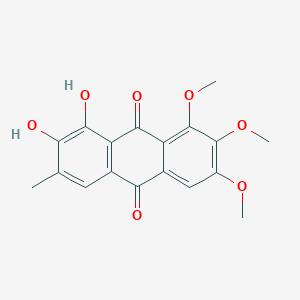
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
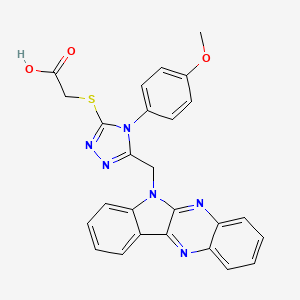

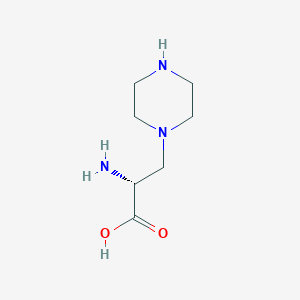
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
